molecular formula C11H13F2NO B1621488 N-(3,4-difluorophenyl)-2,2-dimethylpropanamide CAS No. 205756-46-3

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide

Cat. No.: B1621488
CAS No.: 205756-46-3
M. Wt: 213.22 g/mol
InChI Key: GDCSMKQNTXLXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of N-(3,4-difluorophenyl)-2,2-dimethylpropanamide follows the established International Union of Pure and Applied Chemistry conventions for amide nomenclature, where the compound is classified as a secondary amide derivative. According to the International Union of Pure and Applied Chemistry system, the compound receives its name from the parent carboxylic acid, 2,2-dimethylpropanoic acid, with the amide suffix replacing the acid designation. The nitrogen substituent, 3,4-difluorophenyl, is designated with the N- prefix to indicate its attachment to the amide nitrogen atom, distinguishing it from potential isomers with different substitution patterns.

The systematic classification places this compound within the broader category of anilides, which are characterized as amide derivatives of aniline with the general structural formula R−C(=O)−N(−R')−C₆H₅. More specifically, it belongs to the subcategory of aromatic amides or arylamides, where an aromatic ring system is directly attached to the nitrogen atom of the amide functional group. The presence of the 2,2-dimethylpropanamide moiety classifies it as a pivalamide derivative, linking it to the family of compounds derived from pivalic acid.

Within the structural hierarchy of organic compounds, this compound occupies a position as a substituted benzamide derivative, where the benzene ring bears two fluorine substituents at the meta and para positions relative to the amide nitrogen attachment point. The compound exhibits characteristics typical of both fluorinated aromatics and sterically hindered amides, contributing to its unique chemical and physical properties that distinguish it from simpler amide structures.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C₁₁H₁₃F₂NO, indicating a precise atomic arrangement that defines its chemical identity and properties. This formula reveals the presence of eleven carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's reactivity and behavior.

The molecular weight calculation yields a precise value of 213.22 grams per mole, as determined through computational methods employed by chemical databases. This molecular weight reflects the cumulative atomic masses of all constituent atoms and serves as a fundamental parameter for stoichiometric calculations, analytical method development, and physicochemical property predictions. The relatively moderate molecular weight positions the compound within a range suitable for various synthetic applications and analytical techniques.

Molecular Parameter Value Computational Method
Molecular Formula C₁₁H₁₃F₂NO PubChem Analysis
Molecular Weight 213.22 g/mol PubChem 2.1 Release
Carbon Content 11 atoms Structural Analysis
Hydrogen Content 13 atoms Structural Analysis
Fluorine Content 2 atoms Structural Analysis
Nitrogen Content 1 atom Structural Analysis
Oxygen Content 1 atom Structural Analysis

The structural representation through Simplified Molecular-Input Line-Entry System notation reveals the compound as CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)F, providing a linear description of the molecular connectivity. This notation system enables computational analysis and database searching while conveying the essential structural information in a standardized format. The International Chemical Identifier representation, InChI=1S/C11H13F2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15), offers an additional layer of structural specificity that accounts for stereochemical considerations and connectivity patterns.

Synonyms and Registry Identifiers

This compound is registered under multiple nomenclature systems and database identifiers that facilitate its identification across various chemical information platforms and regulatory frameworks. The primary Chemical Abstracts Service registry number 205756-46-3 serves as the definitive identifier for this compound within the Chemical Abstracts Service database system. This unique numerical identifier eliminates ambiguity in chemical communication and ensures accurate identification across international scientific and commercial applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCSMKQNTXLXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360529
Record name N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205756-46-3
Record name N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2,2-dimethylpropanoic acid.

    Amidation Reaction: The 3,4-difluoroaniline undergoes an amidation reaction with 2,2-dimethylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors and automated systems to handle the reagents and control the reaction conditions precisely.

    Optimization: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and reaction time.

    Purification: Using industrial-scale purification techniques like distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products may include various substituted phenyl derivatives.

    Oxidation Products: Oxidation of the amide group can lead to the formation of nitroso or nitro compounds.

    Hydrolysis Products: Hydrolysis yields 3,4-difluoroaniline and 2,2-dimethylpropanoic acid.

Scientific Research Applications

Medicinal Chemistry

DFPE has shown significant potential in medicinal chemistry, particularly as an anticancer agent. It exhibits selective antitumor activity against various cancer cell lines, including breast, lung, and prostate cancers. The mechanism involves:

  • Induction of apoptosis.
  • Cell cycle arrest through inhibition of specific molecular targets.

Case Study: Antitumor Activity

A study demonstrated that DFPE effectively inhibited the proliferation of cancer cells in vitro and showed promising results in vivo, suggesting its potential as a lead compound for developing new anticancer therapies.

Drug Discovery

In drug discovery, DFPE serves as a valuable building block for synthesizing novel bioactive molecules. Its fluorinated structure enhances binding affinity to biological targets:

  • Used in the development of drugs targeting T-type calcium channels.
  • Investigated for its efficacy against human African trypanosomiasis .

Case Study: Trypanosomiasis Treatment

Research highlighted DFPE derivatives that achieved high cure rates in murine models for early and late-stage human African trypanosomiasis, showcasing its potential as a therapeutic agent against neglected diseases .

Materials Science

DFPE is being explored for its applications in materials science:

  • As a precursor for synthesizing fluorinated polymers with unique optical and electronic properties.
  • Potential use in nanotechnology for developing new nanomaterials with advanced functionalities.

Toxicity and Safety

DFPE has been reported to have moderate to high toxicity levels, with an LD50 value of 50 mg/kg in rats. Safety protocols are essential when handling this compound to mitigate risks associated with its toxicity.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2,2-dimethylpropanamide exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group can enhance binding affinity and selectivity, while the amide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analog: N-(3,4-Difluorophenyl)-2,2-diphenylacetamide

Key Features :

  • Structure : Features a diphenylacetamide group instead of dimethylpropanamide.
  • Crystallography : Exhibits intramolecular C–H···O hydrogen bonds and intermolecular N–H···O and C–H···π interactions, stabilizing its crystal lattice. The difluorophenyl ring forms a dihedral angle of 9.83° with the acetamide plane, suggesting partial conjugation .
  • Synthesis : Prepared via carbodiimide-mediated coupling of diphenylacetic acid with 3,4-difluoroaniline.

Functionalized Amide: Litronesib (LY2523355)

Key Features :

  • Structure: Contains a 2,2-dimethylpropanamide group linked to a thiadiazole ring and an ethylaminoethylsulfonamide side chain.
  • Divergence : The thiadiazole and sulfonamide groups in litronesib enable additional hydrogen-bonding interactions, unlike the simpler difluorophenyl-propanamide structure.

Chlorinated Analog: N-(6-Chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide

Key Features :

  • Structure : Substitutes chlorine and methyl groups on the phenyl ring instead of fluorine.
  • Divergence : The chloro-dimethylphenyl group may increase lipophilicity but decrease metabolic stability relative to the difluorophenyl analog.

Phenoxy-Propanamide: 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide

Key Features :

  • Structure: Incorporates a phenoxy linker and dichlorophenyl group.
  • Divergence : The ether linkage alters electronic distribution compared to the direct amide bond in the target compound, affecting solubility and binding kinetics.

Piperazine-Linked Derivative: N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]-2,2-dimethylpropanamide

Key Features :

  • Structure : Combines 2,2-dimethylpropanamide with a 3,4-difluorobenzoyl-piperazine moiety.
  • Synthesis: Synthesized via coupling of 4-{6-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid with 1-(3,4-difluorobenzoyl)piperazine .

Comparative Data Table

Compound Name Key Structural Features Biological/Physicochemical Notes Reference
N-(3,4-Difluorophenyl)-2,2-dimethylpropanamide 3,4-Difluorophenyl, dimethylpropanamide High lipophilicity, steric bulk
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide Diphenylacetamide, difluorophenyl Strong crystal lattice via H-bonding
Litronesib (LY2523355) Thiadiazole, sulfonamide, dimethylpropanamide No tumor response at 5 mg/m²/day
N-(6-Chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide Chloro-dimethylphenyl, dimethylpropanamide Increased lipophilicity, lower metabolic stability
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide Phenoxy linker, dichlorophenyl Enhanced steric hindrance, flexible backbone
Piperazine-linked derivative (8g) Piperazine, difluorobenzoyl, dimethylpropanamide Improved receptor interaction via piperazine

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance electronic effects and metabolic stability compared to chlorine, making the difluorophenyl analog more suitable for CNS-targeting drugs .
  • Steric Effects : The dimethylpropanamide group in the target compound reduces enzymatic degradation but may limit binding to sterically sensitive targets compared to less bulky analogs like diphenylacetamide .
  • Functional Group Synergy : Compounds like litronesib and the piperazine derivative demonstrate that auxiliary groups (e.g., sulfonamide, piperazine) are critical for pharmacological activity, whereas the standalone dimethylpropanamide-difluorophenyl structure may require further functionalization for efficacy .

Biological Activity

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide (DFPE) is an organic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities, particularly in the context of cancer therapy. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DFPE is characterized by its molecular formula C12H14F2NC_{12}H_{14}F_2N and a molar mass of approximately 213.23 g/mol. The compound features a difluorophenyl group attached to a 2,2-dimethylpropanamide moiety, which contributes to its unique properties and potential biological activities. The synthesis of DFPE can be achieved through various methods, including the reaction of 3,4-difluorophenylacetic acid with isobutyryl chloride in the presence of anhydrous aluminum chloride.

The biological activity of DFPE has been primarily linked to its ability to inhibit tumor cell growth through several mechanisms:

Biological Activity and Antitumor Effects

Recent studies have highlighted the potent antitumor activity of DFPE against various cancer cell lines. The following table summarizes key findings regarding its biological effects:

Cancer Type Effect Reference
Breast CancerInhibited cell viability
Lung CancerInduced apoptosis and reduced proliferation
Prostate CancerSignificant reduction in tumor growth
GlioblastomaDecreased viability in vitro

DFPE exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents. Its effectiveness across multiple cancer types underscores its potential as a broad-spectrum anticancer drug.

Case Studies and Research Findings

  • Anticancer Screening : In a study focusing on novel anticancer compounds, DFPE was identified as a lead candidate due to its significant cytotoxicity against various cancer cell lines. The study utilized multicellular spheroids to assess the compound's efficacy in a more physiologically relevant model .
  • Toxicity Profile : DFPE has been evaluated for toxicity in animal models, revealing an LD50 value of approximately 50 mg/kg in rats. While this indicates moderate toxicity, appropriate safety protocols can mitigate risks during handling and experimentation.
  • Synthetic Applications : Beyond its biological activity, DFPE serves as a valuable building block in synthetic organic chemistry and drug development. Its structural features facilitate further functionalization for creating new therapeutic agents targeting neuropeptide Y receptors or other biological targets .

Current Research Directions

Ongoing research aims to elucidate the precise molecular mechanisms underlying DFPE's antitumor effects and to explore its potential applications in combination therapies. Studies are also investigating the compound's interactions with other molecular targets beyond GPCRs to expand its therapeutic utility.

Q & A

Q. Q1. How can researchers optimize the synthesis of N-(3,4-difluorophenyl)-2,2-dimethylpropanamide to improve yield and purity?

Methodological Answer:

  • Coupling Reagents: Use carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with triethylamine as a base. This facilitates efficient amide bond formation between 2,2-dimethylpropanoic acid and 3,4-difluoroaniline .
  • Solvent Selection: Dichloromethane or dimethylformamide (DMF) mixtures are optimal for solubility and reaction homogeneity. Slow evaporation from DMF/methylene chloride (1:1 v/v) yields high-purity crystals .
  • Temperature Control: Maintain reaction temperatures at 273 K to minimize side reactions and improve regioselectivity .
  • Purification: Employ column chromatography or recrystallization to isolate the product. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Crystallography and Conformational Analysis

Q. Q2. What techniques are recommended for determining the crystal structure and analyzing conformational dynamics of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Use a Bruker SMART APEXII CCD area-detector diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 (full-matrix least-squares on F2F^2) resolves disorder in fluorine atoms and hydrogen-bonding networks .
  • Hydrogen Bond Analysis: Identify intramolecular interactions (e.g., C–H···O bonds) using Mercury software. The acetamide group forms dihedral angles of ~88° with aromatic rings, influencing molecular packing .
  • Thermal Motion Parameters: Analyze anisotropic displacement parameters (ADPs) to assess dynamic disorder, particularly for fluorine atoms .

Impurity Profiling

Q. Q3. How should researchers approach impurity profiling and quantification in batches of this compound?

Methodological Answer:

  • Chromatographic Methods: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) coupled with mass spectrometry (LC-MS) to identify impurities. Compare retention times and fragmentation patterns against synthetic intermediates (e.g., unreacted 3,4-difluoroaniline) .
  • Quantitative Limits: Adhere to pharmacopeial guidelines where individual impurities should not exceed 0.1% and total impurities ≤0.5% .
  • Reference Standards: Synthesize and characterize potential byproducts (e.g., N-acylated derivatives) for spiking experiments .

Mechanistic Studies

Q. Q4. What experimental strategies are effective for studying the reaction mechanism of amide bond formation in its synthesis?

Methodological Answer:

  • Kinetic Isotope Effects (KIEs): Use deuterated 3,4-difluoroaniline to probe rate-determining steps in the coupling reaction .
  • Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles for carbodiimide-mediated activation .
  • In Situ Monitoring: Employ FT-IR spectroscopy to track carbonyl stretching frequencies (C=O at ~1650 cm⁻¹) during reaction progression .

Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of fine particles .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-resistant containers due to fluorine content .
  • Storage: Store at -20°C in airtight, light-resistant containers. Monitor stability via periodic NMR analysis (≤5% degradation over 5 years) .

Pharmacological Potential

Q. Q6. How can researchers evaluate the pharmacological potential of this compound using in vitro models?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against targets like dihydrofolate reductase (DHFR) using UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm .
  • Cellular Uptake Studies: Use fluorescently labeled analogues (e.g., FITC conjugation) and confocal microscopy to assess permeability in Caco-2 cell monolayers .
  • Receptor Binding: Perform competitive radioligand assays (e.g., 3^3H-labeled ligands) to quantify affinity for G-protein-coupled receptors (GPCRs) .

Computational Modeling

Q. Q7. Which computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the ωB97X-D/def2-TZVP level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., penicillin-binding proteins) based on crystallographic data .
  • Solvent Effects: Apply the polarizable continuum model (PCM) to calculate solvation free energies in aqueous and nonpolar media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.